molecular formula C18H17Cl3N2O B2671979 3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide CAS No. 383145-55-9

3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide

Cat. No.: B2671979
CAS No.: 383145-55-9
M. Wt: 383.7
InChI Key: CCYMKPCINNIEAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide is a synthetic benzamide derivative characterized by a 3,4-dichlorinated benzene ring linked via a carboxamide group to a substituted phenyl moiety. The phenyl group is further modified with a 3-chloro substituent and a piperidine ring at the 2-position.

Properties

IUPAC Name

3,4-dichloro-N-(3-chloro-2-piperidin-1-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl3N2O/c19-13-8-7-12(11-15(13)21)18(24)22-16-6-4-5-14(20)17(16)23-9-2-1-3-10-23/h4-8,11H,1-3,9-10H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYMKPCINNIEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3,4-Dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,4-Dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Pharmacological Implications

The compound belongs to a class of 3,4-dichlorobenzamide derivatives, which are frequently modified at the amine-linked phenyl or cyclohexyl groups. Key structural analogs and their properties are summarized below:

Table 1: Key Structural Analogs and Properties
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 3-chloro-2-piperidinophenyl 318.62* Theoretical CNS activity -
U-47700 2-(dimethylamino)cyclohexyl, N-methyl 328.3 Euphoric, short-acting opioid
Isopropyl Derivative (HB 1333) 2-(dimethylamino)cyclohexyl, isopropyl Not provided Controlled substance
3,4-Dichloro-N-(2-hydroxyethyl)benzamide 2-hydroxyethyl 234.08 Lab intermediate, irritant
3,4-Dichloro-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}benzamide 2-[(4-chlorophenyl)sulfonyl]ethyl 392.7 Discontinued lab compound

*Calculated based on formula: C₁₃H₁₂Cl₃N₂O.

Key Observations:

Substituent Effects on Receptor Binding: U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) demonstrates high affinity for μ-opioid receptors due to its dimethylamino-cyclohexyl group, which enhances lipophilicity and CNS penetration . Piperidine’s basic nitrogen may improve solubility or metabolic stability compared to U-47700’s dimethylamino group. Isopropyl derivatives (e.g., HB 1333) highlight regulatory efforts to control analogs with modified alkyl groups, which may retain psychoactive properties while circumventing legal restrictions .

Chlorination Patterns :

  • The 3,4-dichloro substitution on the benzene ring is conserved across most analogs, suggesting its critical role in receptor binding. Additional chlorine atoms (e.g., 3-chloro on the phenyl group in the target compound) may enhance receptor affinity or metabolic resistance compared to less halogenated analogs like 3,4-dichloro-N-(2-hydroxyethyl)benzamide .

Polar vs. Nonpolar Substituents: Hydrophilic groups (e.g., 2-hydroxyethyl in ) reduce blood-brain barrier penetration, rendering such compounds less likely to exhibit CNS effects. Conversely, lipophilic groups (e.g., piperidine or sulfonyl in ) may enhance bioavailability and potency .

Regulatory and Market Trends

  • Post-U-47700 Analogs : After U-47700’s international scheduling in 2017, structurally related compounds emerged with modifications to the amine-linked group (e.g., piperidine in the target compound, sulfonyl in ). These changes likely aim to evade legal controls while retaining psychoactivity .
  • Legislative Responses: Compounds like the isopropyl derivative (HB 1333) are explicitly listed in controlled substance legislation, reflecting regulatory awareness of structural tweaks .

Biological Activity

3,4-Dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

  • IUPAC Name : 3,4-Dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide
  • Molecular Formula : C17H16Cl2N2O
  • Molecular Weight : 353.23 g/mol

The compound features a dichlorobenzene ring and a piperidine moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, compounds derived from cinnamic acid have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . The introduction of halogen groups, such as chlorine, is associated with increased antibacterial activity .

A study evaluated a series of 3,4-dichlorocinnamanilides and found that they exhibited a broader spectrum of action compared to their monochlorinated counterparts. Among them, certain derivatives demonstrated submicromolar activity against MRSA and other resistant strains . This suggests that 3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide may possess similar or enhanced antimicrobial properties.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In studies involving structurally related compounds, it was observed that many exhibited low cytotoxicity against primary mammalian cell lines while maintaining efficacy against cancer cell lines . This balance between efficacy and safety is essential for the development of potential therapeutic agents.

Case Studies

  • Study on Antibacterial Efficacy :
    • A series of 3,4-dichlorocinnamanilides were synthesized and tested for antibacterial activity.
    • Results indicated that several derivatives were highly effective against gram-positive bacteria and mycobacterial strains while showing minimal cytotoxic effects on mammalian cells.
  • Structure-Activity Relationship (SAR) :
    • The introduction of halogen substituents significantly enhanced the antibacterial properties of the compounds.
    • The SAR analysis highlighted the importance of specific structural features in optimizing biological activity.

Data Table: Biological Activity Overview

Compound NameAntibacterial ActivityCytotoxicity (IC50)Reference
3,4-Dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamideHigh>50 µM
3,4-Dichlorocinnamanilide ASubmicromolar>100 µM
3-Chlorocinnamanilide BModerate>80 µM

Q & A

Q. What is the mechanistic basis for its potential as a protease inhibitor?

  • Methodological Answer : Perform kinetic assays (e.g., Michaelis-Menten with varying substrate concentrations) to determine inhibition type (competitive/uncompetitive). Use stopped-flow spectroscopy to measure transient kinetics. ’s NMR data on analogous compounds suggests hydrogen bonding between the amide carbonyl and catalytic serine residues.

Q. How do electronic effects of chlorine substituents modulate reactivity in cross-coupling reactions?

  • Methodological Answer : Compare Hammett σ values for chloro substituents (σmeta_{meta} = 0.37) to predict electron-withdrawing effects. Use cyclic voltammetry to measure redox potentials of intermediates. ’s quantum calculations show that Cl substituents lower LUMO energy, facilitating nucleophilic attack.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.